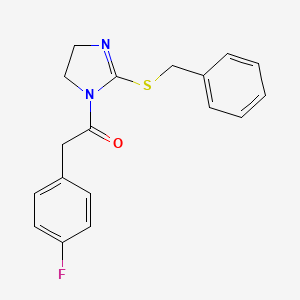

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic molecule that belongs to the imidazole family, characterized by its unique functional groups, including a benzylthio moiety and a fluorinated phenyl group. This structural diversity suggests potential biological activity, making it a candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN2S with a molecular weight of 314.38 g/mol. The presence of the imidazole ring is notable for its role in various biological interactions, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FN2S |

| Molecular Weight | 314.38 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of imidazole derivatives often involves:

- Enzyme Inhibition : Compounds with imidazole rings can act as inhibitors for various enzymes, including those involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer activities. For instance, studies on related compounds have shown cytotoxic effects on cancer cell lines, including mechanisms involving apoptosis induction and cell cycle arrest . The specific compound's structure could enhance its efficacy against certain cancer types.

Neuropharmacological Effects

The interaction of imidazole derivatives with GABA-A receptors has been documented. Compounds structurally related to the target molecule have been identified as positive allosteric modulators (PAMs) of these receptors, which could lead to anxiolytic effects without the side effects associated with traditional benzodiazepines .

Case Studies and Research Findings

- Antibacterial Activity : A series of studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cytotoxicity in Cancer Cells : Research conducted on related imidazole compounds revealed IC50 values indicating effective cytotoxicity in breast cancer cell lines (MCF-7), with values around 25 µM after 48 hours of treatment .

- GABA-A Receptor Modulation : In vitro studies demonstrated that certain imidazole derivatives can enhance GABAergic transmission, leading to increased neuronal inhibition. This effect was quantified using electrophysiological methods to measure changes in current flow through GABA-A receptors .

Applications De Recherche Scientifique

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Anticancer properties : Similar structures have shown efficacy against various cancer cell lines.

- Antifungal and antibacterial activities : Compounds with similar features have been tested for their ability to inhibit microbial growth.

- Anticonvulsant effects : Some derivatives have demonstrated significant anticonvulsant activity in animal models .

Applications in Medicinal Chemistry

The compound's unique arrangement of substituents suggests several potential applications:

- Pharmacological investigations : Given its structural diversity, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

- Drug development : Its promising bioactivity makes it a candidate for further development into new pharmaceuticals.

Case Studies and Research Findings

A number of studies have explored the applications and effects of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative with a phenyl group | Anticancer |

| Clotrimazole | Imidazole derivative with antifungal properties | Antifungal |

| Benzothiazole | Contains sulfur and nitrogen heterocycles | Antibacterial |

These case studies highlight the potential for 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone to exhibit similar or enhanced activities due to its specific structural characteristics .

Propriétés

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOUWGRWAVGVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.